N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
The compound contains several functional groups including a cyclohexyl group, an oxadiazole ring, and an imidazo[1,2-a]pyridine group. The presence of these groups could potentially confer a wide range of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings. These rings could potentially engage in a variety of intermolecular interactions, contributing to the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the electron-rich nitrogen atoms in the oxadiazole and imidazo[1,2-a]pyridine rings. These atoms could act as nucleophiles in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity Prediction
The synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, similar to the compound , has been documented. A one-pot condensation method has been employed to create novel bicyclic systems, with predictions of their biological activities presented based on PASS (Prediction of Activity Spectra for Substances) results. These compounds, including those with structures related to the query compound, have shown potential in various biological applications (Kharchenko, Detistov, & Orlov, 2008).
Medicinal Chemistry and Drug Metabolism
In the realm of medicinal chemistry, imidazo[1,2-a]pyrimidine derivatives have been studied for their ability to inhibit tumor growth in prostate cancer, highlighting the importance of the imidazo[1,2-a]pyridine moiety. Alterations to this moiety have been made to reduce rapid metabolism by aldehyde oxidase (AO), indicating its significance in developing therapeutically viable compounds (Linton et al., 2011).
Environmental and Material Science Applications
The compound's related moieties have been utilized in synthesizing thermally stable polyimides for environmental applications, such as the removal of heavy metal ions from aqueous solutions. These studies demonstrate the versatility of such compounds in various fields beyond biological applications (Mansoori & Ghanbari, 2015).
Antiparasitic Activity
Research has also explored the antiparasitic activity of quaternary 2-phenylimidazo[1,2-a]pyridinum salts, indicating the potential use of compounds with similar structures in combating parasitic infections (Sundberg et al., 1990).
Mechanism of Action
Target of Action
Similar compounds have been found to modulate potassium channels , which play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes.
Mode of Action
If it indeed acts on potassium channels like its similar compounds , it may alter the flow of potassium ions across the cell membrane, thereby affecting the electrical potential of the cell.
Biochemical Pathways
Modulation of potassium channels can influence various cellular processes, including cell signaling, muscle contraction, and neurotransmission .
Result of Action
Modulation of potassium channels can lead to changes in cell excitability, signaling, and other cellular functions .
Safety and Hazards
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-11-15(25-9-3-2-4-13(25)22-11)17(26)21-10-14-23-16(24-27-14)12-5-7-18(19,20)8-6-12/h2-4,9,12H,5-8,10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYJFNIQTULFDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=NC(=NO3)C4CCC(CC4)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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